2,2'-Methylenediphenol

Description

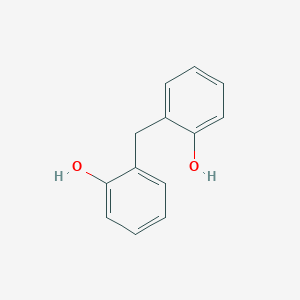

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCPOLNSJCWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022446 | |

| Record name | 2,2'-Bisphenol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-02-9, 1333-16-0 | |

| Record name | Bis(2-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bisphenol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Methylenediphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bisphenol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.140.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BISPHENOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D0A23747 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Methylenediphenol chemical structure elucidation

<Technical Guide: A Multi-technique Approach to the Structural Elucidation of 2,2'-Methylenediphenol

This in-depth technical guide provides a comprehensive framework for the unambiguous structural elucidation of this compound (CAS 2467-02-9), also known as Bis(2-hydroxyphenyl)methane or the ortho,ortho-isomer of Bisphenol F.[1] This document is intended for researchers, analytical scientists, and professionals in drug development and materials science who require a robust, self-validating methodology for molecular characterization. We will move beyond simple data reporting to explain the causality behind the selection of a multi-technique analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The protocols and data interpretations detailed herein are designed to build a layered, cohesive body of evidence that culminates in the conclusive confirmation of the molecular structure.

Introduction: The Imperative for Rigorous Elucidation

This compound belongs to the family of dihydroxydiphenyl methanes and is the ortho analogue of the more commonly known Bisphenol F (BPF).[2][3] BPF isomers are utilized in the manufacturing of epoxy resins and polycarbonates, which serve as coatings for food and beverage cans and in various other consumer products.[4] Given the potential for human exposure and the known endocrine-disrupting activities of related bisphenols, the unequivocal identification of specific isomers like this compound is of paramount importance in toxicology, environmental monitoring, and regulatory compliance.[5][6][7]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first objective is to determine the molecular formula. This is best achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard-resolution MS because its ability to measure mass to within a few parts per million (ppm) drastically limits the number of possible elemental formulas for a given molecular ion, often reducing it to a single, unambiguous result. For a molecule like this compound, this precision is critical to differentiate it from other isomers or compounds with similar nominal masses.

Table 1: HRMS Data for Molecular Formula Determination

| Parameter | Theoretical Value (C₁₃H₁₂O₂) | Experimental Value | Mass Error (ppm) |

| Monoisotopic Mass | 200.08373 Da | 200.08355 Da | -0.9 |

| [M-H]⁻ Adduct | 199.07649 Da | 199.07631 Da | -0.9 |

Note: Experimental values are simulated for illustrative purposes based on typical instrument performance.

The molecular formula C₁₃H₁₂O₂ allows for the calculation of the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation.

-

IHD Formula: C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: 13 + 1 - (12/2) = 8

An IHD of 8 suggests a significant degree of unsaturation, consistent with the presence of two aromatic rings (4 degrees of unsaturation each). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Experimental Protocol: ESI-Q-Orbitrap HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 acetonitrile/water mobile phase.[6]

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap.[7]

-

Ionization: Employ Electrospray Ionization (ESI) in negative ion mode to generate the [M-H]⁻ ion, which is often stable for phenolic compounds.

-

Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution setting of 70,000.

-

Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software (e.g., Xcalibur) to calculate the molecular formula with a mass tolerance of < 5 ppm.

Caption: Integrated strategy for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6/6' | 7.15 | d | 2H | Aromatic |

| H-4/4' | 7.10 | t | 2H | Aromatic |

| H-3/3' | 6.95 | d | 2H | Aromatic |

| H-5/5' | 6.85 | t | 2H | Aromatic |

| -CH₂- | 4.00 | s | 2H | Methylene Bridge |

| -OH | 5.50 (variable) | br s | 2H | Phenolic Hydroxyl |

Note: Due to symmetry, the two phenolic rings are equivalent. Chemical shifts are estimates based on typical values. [10] Interpretation: The ¹H NMR spectrum shows four distinct signals in the aromatic region, consistent with a substituted benzene ring. The integration (2H each) confirms the presence of two symmetrical rings. The singlet at 4.00 ppm integrating to 2H is characteristic of the isolated methylene bridge (-CH₂-). The broad singlet for the hydroxyl proton is variable and will exchange with D₂O.

Table 4: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 154.0 | Absent | C-2/2' (C-OH) |

| 130.5 | CH | C-4/4' |

| 128.5 | CH | C-6/6' |

| 125.0 | Absent | C-1/1' (C-CH₂) |

| 121.0 | CH | C-5/5' |

| 116.0 | CH | C-3/3' |

| 35.0 | CH₂ | -CH₂- Bridge |

Interpretation: The ¹³C NMR shows 7 distinct signals, confirming the molecule's symmetry (13 total carbons / 2 = 6.5, rounded up to 7 unique environments). The DEPT-135 experiment confirms the presence of four CH carbons (aromatic), one CH₂ carbon (methylene bridge), and two quaternary carbons (absent in DEPT-135).

2D NMR Connectivity

-

COSY: Correlations would be observed between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). No correlation would be seen for the methylene protons, confirming they are an isolated spin system.

-

HSQC: This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-6 at 7.15 ppm correlates to C-6 at 128.5 ppm).

-

HMBC: This is the crucial experiment for final confirmation. Key correlations would include:

-

The methylene protons (δ 4.00) showing a correlation to the aromatic quaternary carbon C-1/1' (δ 125.0) and the ortho carbon C-2/2' (δ 154.0). This unequivocally proves the methylene bridge connects the two phenolic rings at the C-1 position, adjacent to the hydroxyl-bearing carbon.

-

Aromatic protons showing 2- and 3-bond correlations to neighboring carbons, confirming the substitution pattern.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using predefined parameter sets, optimizing the HMBC for a long-range coupling constant of ~8 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, apply phase correction, and calibrate the spectra to the TMS reference signal.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a systematic and logical progression of analytical techniques. Each step provides a layer of evidence that is validated by the next, creating a self-validating system.

-

HRMS establishes the correct molecular formula (C₁₃H₁₂O₂) and degrees of unsaturation.

-

FT-IR confirms the presence of the key functional groups (phenolic -OH, aromatic rings, methylene bridge) and gives the first indication of an ortho substitution pattern.

-

NMR Spectroscopy provides the definitive proof of connectivity. ¹H and ¹³C NMR confirm the symmetry and count the unique atom environments, while 2D NMR (COSY, HSQC, and especially HMBC) pieces together the molecular framework, confirming the ortho,ortho linkage via the methylene bridge.

The convergence of data from these distinct physical methods provides an unambiguous and trustworthy confirmation of the structure of this compound, meeting the rigorous standards required for scientific research and industrial development.

References

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2005). Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1569-74.

- Zub-rzycka, A., & Stasiewicz, M. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. National Institutes of Health.

- Svatá, Z., Schůrek, J., & Hajšlová, J. (2006). Determination and Occurrence of Bisphenol A, Bisphenol A Diglycidyl Ether, and Bisphenol F Diglycidyl Ether, Including Their Hydrolytic and Chlorinated Products, in Canned Fish. Czech Journal of Food Sciences, 24(5), 209-218.

- Ballesteros, O., Zafra, A., Navalón, A., & Vílchez, J. L. (2006). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol. PubChem.

- MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote.

- Chemchart. (n.d.). This compound (2467-02-9, 1333-16-0).

- ChemBK. (n.d.). This compound.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Clariant. (n.d.). Structure Elucidation.

- NIST. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2,4'-Dihydroxydiphenylmethane. PubChem.

- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

- NIST. (n.d.). Phenol, 2-methyl-. NIST Chemistry WebBook.

- Amerigo Scientific. (n.d.). Bis(2-hydroxyphenyl)methane (98%).

- University Lecture Notes. (n.d.). IR Spectroscopy.

- Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- National Center for Biotechnology Information. (n.d.). This compound--2-(chloromethyl)oxirane (1/1). PubChem.

- ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.

- National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)methane. PubChem.

- AperTO - Archivio Istituzionale Open Access. (n.d.). Structural elucidation of Bisphenol E and S photoinduced by-products by high-resolution electrospray ionisation-mass spectrometry.

- ResearchGate. (n.d.). Scheme 1 Structure of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Schiff-base.

Sources

- 1. This compound (2467-02-9, 1333-16-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2467-02-9 [chemicalbook.com]

- 4. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Nomenclature of 2,2'-Methylenediphenol

A comprehensive resource for researchers, scientists, and drug development professionals on the synonyms and chemical identifiers of 2,2'-Methylenediphenol.

In the fast-paced world of chemical research and drug development, precise communication is paramount. The ability to accurately and unambiguously identify chemical compounds is the foundation upon which scientific integrity is built. This guide provides a detailed overview of the various synonyms, trade names, and identifiers for the compound this compound, ensuring clarity and preventing potential confusion in literature and laboratory settings.

Primary Identification

The most reliable method for identifying a chemical compound is through its Chemical Abstracts Service (CAS) Registry Number. This unique numerical identifier is assigned to every chemical substance described in the open scientific literature.

The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and systematic way of naming the compound based on its molecular structure. However, in practice, a variety of other names are frequently encountered.

Systematic and Common Synonyms

The following table categorizes the various synonyms for this compound found throughout chemical literature and commercial sources. Understanding these different names is crucial for conducting thorough literature searches and for clear communication within and between research teams.

| Type | Synonym |

| IUPAC Name | 2-[(2-hydroxyphenyl)methyl]phenol[1][][8][10] |

| Systematic Name | This compound[1][3][5][7][8] |

| Common Name | Bis(2-hydroxyphenyl)methane[1][][4][6][7][8][10] |

| Common Name | 2,2'-Dihydroxydiphenylmethane[1][3][5][6][8][10] |

| Common Name | Bis(o-hydroxyphenyl)methane[4][6][10] |

| Common Name | o,o'-Bis(hydroxyphenyl)methane[8][10] |

| Common Name | o-(o-Hydroxybenzyl)phenol[1][8][10] |

| Systematic Variant | 2,2'-methylenebis(phenol)[1][5][8][10] |

| Systematic Variant | Phenol, 2,2'-methylenebis-[1][4][5][8][10] |

| Trade Name/Isomer Confusion | Bisphenol F[1][][8][10] |

It is important to note that "Bisphenol F" is a common name that can lead to ambiguity. While it is sometimes used to refer to this compound, it more accurately describes a mixture of isomers, including 2,2'-, 2,4'-, and 4,4'-methylenediphenol. The 4,4' isomer is specifically known as Bisphenol F under CAS number 620-92-8, while the 2,4' isomer has the CAS number 2467-03-0.[11][12] Therefore, for unambiguous identification, relying on the CAS number is always the best practice.

Chemical Structure and Nomenclature Relationship

The various synonyms for this compound all describe the same molecular structure. The following diagram illustrates the core structure and how the different naming conventions relate to it.

Caption: Relationship between the core chemical structure and its various synonyms.

Experimental and Application Context

This compound is a member of the dihydroxydiphenyl methane family and is the ortho analogue of the more widely known Bisphenol F.[] It is recognized as a contact sensitizer and is found in resins and products based on phenol-formaldehyde.[][10] Its derivatives have applications as antioxidants in various materials. For instance, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is a well-known antioxidant.[13] The broader class of bisphenols is crucial in the production of polycarbonate plastics and epoxy resins.[14]

Due to its potential as a contact sensitizer, accurate identification is critical in occupational health and safety contexts. When conducting toxicological studies or developing safety protocols, researchers must be precise in the isomer they are referencing to ensure the validity and applicability of their findings.

Conclusion

The accurate identification of chemical compounds is a cornerstone of scientific research. For this compound, while a variety of synonyms are in common use, the CAS number 2467-02-9 remains the most unambiguous identifier. Researchers and professionals in the chemical and pharmaceutical industries are encouraged to use the CAS number in conjunction with the IUPAC name or a well-recognized common name to avoid confusion and ensure the integrity of their work. This guide serves as a quick reference to navigate the complex landscape of chemical nomenclature for this important compound.

References

- ChemBK. This compound. [Link]

- Amerigo Scientific. Bis(2-hydroxyphenyl)methane (98%). [Link]

- PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

- PubChem. 2,4'-Dihydroxydiphenylmethane. [Link]

- The Good Scents Company. 2,2' bis(hydroxyphenyl)methane, 2467-02-9. [Link]

- Chiron. Bisphenols. [Link]

- Pharmaffili

Sources

- 1. CAS RN 2467-02-9 | Fisher Scientific [fishersci.com]

- 3. bis(2-hydroxyphenyl)methane | 2467-02-9 [chemnet.com]

- 4. 2467-02-9 CAS Manufactory [chemicalbook.com]

- 5. This compound | 2467-02-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Bis(2-hydroxyphenyl)methane (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. 2,2' bis(hydroxyphenyl)methane, 2467-02-9 [thegoodscentscompany.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2,4'-Dihydroxydiphenylmethane | C13H12O2 | CID 75576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. campro.eu [campro.eu]

Introduction: Beyond Bisphenol A - A Profile of 2,2'-Bisphenol F

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Bisphenol F

Bisphenol F (BPF) has emerged as a significant industrial chemical, primarily as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates.[1] Structurally, BPF belongs to the bisphenol family, characterized by two hydroxyphenyl functionalities linked by a methylene bridge.[1] Unlike BPA, which has a single, well-defined structure, commercial BPF is typically a mixture of three positional isomers: 4,4'-dihydroxydiphenylmethane (4,4'-BPF), 2,4'-dihydroxydiphenylmethane (2,4'-BPF), and 2,2'-dihydroxydiphenylmethane (2,2'-BPF).[2]

This guide focuses specifically on the 2,2'-isomer of Bisphenol F (2,2'-BPF), providing a comprehensive overview of its physical and chemical properties for researchers, scientists, and professionals in drug development. Understanding these core characteristics is crucial for its synthesis, purification, analysis, and for predicting its behavior in various chemical and biological systems. The activity and properties of BPF-containing polymers, such as epoxy resins, are significantly influenced by the composition ratio of these three isomers.[3] The 2,2'-isomer is noted for its high reactivity, which can accelerate curing speeds in resin applications.[3]

Molecular Structure and Isomerism

The defining feature of Bisphenol F is the methylene bridge connecting two phenol rings. The position of this linkage on each ring dictates the specific isomer. The 2,2'-isomer, CAS number 2467-02-9, features the methylene bridge connecting the carbons at the ortho position relative to the hydroxyl group on both phenolic rings.[4]

Caption: Chemical structures of the three positional isomers of Bisphenol F.

Core Physical and Chemical Properties

The physicochemical properties of 2,2'-Bisphenol F are fundamental to its application and analysis. The following table summarizes key quantitative data. It is important to note that some reported values are for the more common 4,4'-isomer or for an unspecified isomer mixture, which are included for context where specific 2,2'-isomer data is unavailable.

| Property | Value | Source(s) |

| CAS Number | 2467-02-9 | [4] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][4] |

| Molecular Weight | 200.23 g/mol | [1][4] |

| Appearance | Colorless or white solid | [1] |

| Melting Point | 162.5 °C (for 4,4'-isomer) | [1][5] |

| Boiling Point | 237–243 °C @ 12-13 Torr (for 4,4'-isomer) | [1] |

| Density | 1.13 - 1.28 g/cm³ (isomer mixture) | [6][7][8] |

| Solubility | Limited in water; High in organic solvents | [6][9] |

| Acidity (pKa) | pKa₁ ≈ 9.8, pKa₂ ≈ 10.5 (for BPF mixture) | [10] |

| LogP | 2.91 @ 20°C (isomer mixture) | [7] |

Solubility Profile: A Tale of Polarity and Hydrophobicity

The solubility of 2,2'-BPF is dictated by its molecular structure, which contains both polar and non-polar regions. The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, which allows for some solubility in polar solvents.[9] However, the bulk of the molecule, consisting of two phenyl rings and a methylene group, is hydrophobic.[9] This dual nature results in limited solubility in water but high solubility in various organic solvents such as ethers and benzene.[6] This property is critical for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical sample preparation.

Acidity and Reactivity

With two phenolic hydroxyl groups, 2,2'-BPF is a weak acid. The reported pKa values of approximately 9.8 and 10.5 indicate that it will be predominantly in its neutral, protonated form at physiological pH.[10] At higher pH, the hydroxyl groups can be deprotonated to form phenoxide ions, which are strong nucleophiles. This reactivity is the basis for its use in polymerization reactions, such as the synthesis of epoxy resins where the phenoxides react with epichlorohydrin.

Synthesis of Bisphenol F

The industrial synthesis of Bisphenol F involves the acid-catalyzed condensation reaction of phenol with formaldehyde.[2] Phosphoric acid is a commonly used catalyst.[2] The reaction conditions, including temperature, catalyst concentration, and the molar ratio of reactants, can be adjusted to control the yield and the distribution of the 2,2'-, 2,4'-, and 4,4'- isomers.[3][11]

Caption: Generalized workflow for the synthesis of Bisphenol F.

Exemplary Synthesis Protocol

The following is a generalized two-step laboratory-scale synthesis adapted from patent literature, designed to favor specific isomer ratios.[3]

Objective: To synthesize a mixture of Bisphenol F isomers.

Materials:

-

Phenol (molten)

-

Formaldehyde solution (e.g., 37 wt. %)

-

Phosphoric acid (e.g., 65 wt. %)

-

Nitrogen gas supply

-

Three-necked flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

-

Step 1 - Initial Condensation:

-

Charge the three-necked flask with molten phenol under a nitrogen atmosphere.

-

Begin stirring and add phosphoric acid to adjust the pH to approximately 2-3.

-

Heat the mixture to 70°C ± 2°C.

-

Slowly add the formaldehyde solution via the dropping funnel over a period of 1.0-1.5 hours, maintaining the reaction temperature.

-

After the addition is complete, maintain the temperature for an additional 1.5-2.0 hours to ensure the reaction proceeds.[3]

-

-

Step 2 - Further Reaction:

-

Cool the reaction mixture to 60°C ± 2°C.

-

Add an additional portion of phosphoric acid and formaldehyde to the reaction mixture.

-

Maintain the temperature for another 2.0-2.5 hours.[3]

-

-

Work-up and Purification:

-

Terminate the reaction. The resulting product is a crude mixture of BPF isomers, unreacted phenol, and byproducts.

-

Purification can be achieved through techniques such as vacuum distillation to remove unreacted phenol, followed by recrystallization from a suitable solvent (e.g., toluene) to isolate the BPF product.[11]

-

Causality: The two-step process with controlled temperature and reagent addition allows for better management of the exothermic reaction and influences the final isomer distribution. The acidic environment protonates the formaldehyde, making it a better electrophile for the electrophilic aromatic substitution reaction with phenol.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 2,2'-BPF require modern analytical techniques. Mass spectrometry and chromatography are the cornerstones of its analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is highly effective for BPF analysis. The [M-H]⁻ ion is typically the precursor ion.[12] High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for the determination of elemental compositions of fragment ions, aiding in structural elucidation.[12][13] A characteristic fragmentation pathway for bisphenols involves the formation of a phenoxide product ion (C₆H₅O⁻) at m/z 93.[12][13] For GC-MS analysis, derivatization (e.g., silylation) is often employed, with the silylated BPF derivative showing a molecular ion peak at m/z 344.[14]

Chromatographic Separation

Due to the presence of multiple isomers in typical BPF samples, chromatographic separation is essential.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method. HPLC coupled with fluorescence detection (HPLC-FD) provides high sensitivity and selectivity for BPF, as the phenolic rings confer native fluorescence.[15][16]

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is also widely used, though it typically requires a derivatization step to increase the volatility of the BPF isomers.[17]

-

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the selective and sensitive quantification of BPF in complex matrices like biological fluids and environmental samples.[17][18]

Caption: Typical analytical workflow for the determination of Bisphenol F.

Chemical Stability and Degradation

2,2'-Bisphenol F is a stable solid under normal conditions. However, it is subject to degradation in the environment through both biological and chemical processes.

-

Biodegradation: Microbial degradation is a significant pathway for the removal of BPF from the environment.[1] Various bacterial strains isolated from river water and soil have demonstrated the ability to use BPF as a carbon source.[19] Studies have shown that BPF can be more biodegradable than BPA in seawater.[20]

-

Photodegradation: BPF can be degraded by photocatalytic processes, for example, using titanium dioxide (TiO₂) under UV irradiation.[21] Advanced oxidation processes (AOPs) using agents like peroxymonosulfate have also been shown to rapidly degrade BPF in water.[22][23]

Toxicology and Biological Significance

As a prominent substitute for BPA, the toxicological profile of BPF is of high interest. It is classified as an endocrine disruptor and has been shown to exhibit hormonal activity.[15][24] Research indicates that BPF can be absorbed through the skin at a significant rate and may act as a potent skin sensitizer.[25][26] Studies have also explored its potential for reproductive and developmental toxicity, with some effects observed at high doses in animal models.[27] The presence of BPF has been detected in various environmental and biological samples, underscoring the need for robust analytical methods to monitor human exposure.[1][18]

Conclusion

2,2'-Bisphenol F is a chemically significant isomer with distinct reactivity that influences its industrial applications. Its physicochemical properties, including its solubility profile and acidic nature, govern its behavior in both synthetic and analytical contexts. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quantification, particularly in complex isomer mixtures and trace-level environmental or biological samples. As research into the environmental fate and toxicological impact of BPA alternatives continues, a comprehensive knowledge of the fundamental properties of 2,2'-Bisphenol F remains indispensable for the scientific community.

References

- Wikipedia. (n.d.). 2,2'-Biphenol.

- Solubility of Things. (n.d.). Bisphenol F.

- Wikipedia. (n.d.). Bisphenol F.

- Google Patents. (n.d.). CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content.

- Google Patents. (n.d.). CN1160704A - Synthesis technology of bisphenol F.

- Lee, S.-S., Ryu, H.-Y., Ahn, K.-S., Lee, S., Lee, J., Lee, J. W., Ko, S. M., & Son, W.-C. (2022). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. Journal of Toxicology and Environmental Health, Part A, 85(4), 163–174.

- Zhang, Y., Wang, C., Ji, D., Zhang, Z., & Liu, H. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. Industrial & Engineering Chemistry Research, 58(23), 9877–9886.

- ResearchGate. (n.d.). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure | Request PDF.

- PubMed. (2022). Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats.

- MassBank. (2020). 2,2`-Bisphenol F.

- PubMed. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure.

- National Institutes of Health (NIH). (n.d.). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.

- ResearchGate. (n.d.). Time course of BPF degradation by strain FM-2 after preincubation on....

- Solubility of Things. (n.d.). Bisphenol F.

- Rapid Communications in Mass Spectrometry. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.

- ResearchGate. (n.d.). Physicochemical properties and structure of the studied bisphenols.

- MDPI. (n.d.). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater.

- ResearchGate. (n.d.). Enhanced photocatalytic degradation of bisphenol F by β-cyclodextrin in aqueous TIO2 dispersion | Request PDF.

- PubMed. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review.

- ResearchGate. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.

- LookChem. (n.d.). Bisphenol F.

- Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.

- MDPI. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.

- PubMed Central. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.

- ResearchGate. (n.d.). Mass spectra of bisphenol A and surrogate (bisphenol F) in a spiked sample.

- National Institutes of Health (NIH). (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.

- ResearchGate. (n.d.). ¹H NMR spectra of (A) S-BPA and (B) S-6F-BPA.

- SpectraBase. (n.d.). 2,2'-Biphenol - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.

- Wikipedia. (n.d.). Bisphenol A.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).

- precisionFDA. (n.d.). 2,2'-BISPHENOL F.

- PubChem. (n.d.). Bis(2-hydroxyphenyl)methane.

- Chiron. (n.d.). Bisphenols.

- Mol-Instincts. (n.d.). 80-05-7 Bisphenol A.

Sources

- 1. Bisphenol F - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content - Google Patents [patents.google.com]

- 4. 2,2'-Bisphenol F | CAS 2467-02-9 | LGC Standards [lgcstandards.com]

- 5. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1333-16-0 CAS MSDS (Bisphenol F) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1160704A - Synthesis technology of bisphenol F - Google Patents [patents.google.com]

- 12. library.dphen1.com [library.dphen1.com]

- 13. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. series.publisso.de [series.publisso.de]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2,2'-Methylenediphenol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for 2,2'-Methylenediphenol

This compound, a lesser-known isomer of Bisphenol F (BPF), presents a unique challenge in toxicological and pharmacological research due to a notable scarcity of direct studies on its specific mechanism of action.[1][2] As researchers and drug development professionals, we are often tasked with characterizing novel or understudied compounds. This guide, therefore, adopts a logical, inference-based approach, leveraging the wealth of data on closely related bisphenols, particularly Bisphenol A (BPA) and its common replacement, 4,4'-Bisphenol F, to construct a robust framework for investigating the molecular mechanisms of this compound. We will proceed with the working hypothesis that this compound, as a member of the bisphenol family, likely shares key mechanistic traits with its better-studied isomers, including endocrine disruption and induction of cellular stress pathways. This document will provide the theoretical grounding and detailed experimental protocols to rigorously test this hypothesis.

Section 1: The Bisphenol Landscape - Foundational Knowledge

Bisphenols are a class of synthetic compounds used extensively in the manufacturing of polycarbonate plastics and epoxy resins.[3][4] Their widespread use has led to ubiquitous human exposure and growing concerns about their potential adverse health effects.[4][5] The primary mechanism of concern for many bisphenols is their activity as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems.[6][7]

Endocrine Disruption: The Central Hypothesis

The structural similarity of bisphenols to endogenous hormones, particularly estrogen, allows them to interact with nuclear receptors, primarily the estrogen receptors (ERα and ERβ) and androgen receptors (AR).[8] This interaction can lead to a cascade of downstream effects, disrupting normal hormonal signaling.[1][9] While the binding affinities and agonist/antagonist activities can vary significantly between different bisphenol isomers, the potential for endocrine disruption remains a primary avenue of investigation for this compound.

Beyond Endocrine Disruption: Cellular Stress and Signaling Pathways

Recent research has illuminated that the toxicological profile of bisphenols extends beyond simple receptor-mediated endocrine disruption. Key mechanisms that warrant investigation for this compound include:

-

Oxidative Stress: Many bisphenols have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage.[10][11][12] This can be a critical factor in the compound's overall toxicity.

-

MAPK/AKT Pathway Modulation: Bisphenols can influence key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways, which are central regulators of cell proliferation, survival, and apoptosis.[13][14][15]

Section 2: A Proposed Mechanistic Framework for this compound

Based on the evidence from related bisphenols, we can construct a hypothetical model for the mechanism of action of this compound. This model will serve as the basis for the experimental protocols outlined in the subsequent sections.

Caption: Hypothetical mechanism of action for this compound.

Section 3: Experimental Workflows for Mechanistic Elucidation

This section provides detailed, step-by-step methodologies for investigating the proposed mechanisms of action of this compound.

Workflow 1: Assessing Endocrine Disrupting Potential

This workflow is designed to determine if this compound interacts with key nuclear receptors involved in endocrine signaling.

Caption: Workflow for assessing the endocrine disrupting potential.

Objective: To determine the binding affinity of this compound to human estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and androgen receptor (AR).

Materials:

-

Recombinant human ERα, ERβ, and AR proteins.

-

Radiolabeled ligands (e.g., [³H]-Estradiol for ERs, [³H]-R1881 for AR).

-

This compound (test compound).

-

Reference compounds (e.g., 17β-estradiol, testosterone, BPA).

-

Assay buffer, scintillation fluid, and microplates.

Procedure:

-

Prepare a series of dilutions of this compound and reference compounds.

-

In a microplate, combine the recombinant receptor protein, radiolabeled ligand, and varying concentrations of the test or reference compound.

-

Incubate to allow for competitive binding.

-

Separate bound from unbound radioligand using a suitable method (e.g., filtration).

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and the relative binding affinity (RBA) compared to the reference compound.[16]

Objective: To determine whether this compound acts as an agonist or antagonist of ERα, ERβ, and AR.

Materials:

-

A suitable cell line (e.g., HeLa, MCF-7) transfected with a plasmid containing the respective receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element.

-

This compound.

-

Agonist and antagonist reference compounds.

-

Cell culture medium and reagents.

-

Luciferase assay system.

Procedure:

-

Seed the transfected cells in a microplate and allow them to attach.

-

For agonist testing, treat the cells with varying concentrations of this compound or a reference agonist.

-

For antagonist testing, co-treat the cells with a known agonist and varying concentrations of this compound.

-

Incubate for a sufficient period to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).[5]

Workflow 2: Investigating Cellular Stress Pathways

This workflow aims to elucidate the role of oxidative stress and MAPK/AKT signaling in the cellular response to this compound.

Caption: Workflow for investigating cellular stress pathways.

Objective: To quantify the production of reactive oxygen species in cells exposed to this compound.

Materials:

-

A suitable cell line (e.g., HepG2, SH-SY5Y).

-

2,2'-Dichlorofluorescin diacetate (DCFH-DA) probe.

-

This compound.

-

Positive control (e.g., H₂O₂).

-

Fluorescence microplate reader or flow cytometer.

Procedure:

-

Culture cells to the desired confluency.

-

Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Treat the cells with varying concentrations of this compound or a positive control.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a microplate reader or flow cytometer.[11]

Objective: To measure markers of oxidative damage to DNA and lipids.

Materials:

-

Cell or tissue samples treated with this compound.

-

ELISA kits for 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA).

-

Spectrophotometer or microplate reader.

Procedure:

-

Lyse the treated cells or homogenize the tissue samples.

-

Follow the manufacturer's instructions for the respective ELISA kits to quantify the levels of 8-OHdG (a marker of oxidative DNA damage) and MDA (a marker of lipid peroxidation).[10][17]

-

Compare the levels in treated samples to untreated controls.

Objective: To determine the effect of this compound on the activation of the MAPK and AKT signaling pathways.

Materials:

-

Cell lysates from cells treated with this compound.

-

Primary antibodies against total and phosphorylated forms of ERK and AKT.

-

Secondary antibodies conjugated to HRP.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection reagents.

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated ERK and AKT.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.[13][14]

Workflow 3: Global Cellular Response Profiling

This advanced workflow provides a comprehensive, unbiased view of the cellular changes induced by this compound.

Caption: Workflow for global cellular response profiling.

Objective: To identify differentially expressed genes and perturbed signaling pathways in response to this compound exposure.

Procedure:

-

Treat a suitable cell line with this compound at various concentrations and time points.

-

Isolate total RNA from the treated and control cells.

-

Perform RNA sequencing (RNA-seq) to obtain a global gene expression profile.

-

Analyze the sequencing data to identify differentially expressed genes (DEGs).

-

Perform pathway enrichment analysis (e.g., GO, KEGG) on the DEGs to identify the biological processes and signaling pathways affected by the compound.[9][18][19][20]

Objective: To identify differentially expressed proteins and post-translational modifications in response to this compound.

Procedure:

-

Prepare protein lysates from cells treated with this compound.

-

Perform quantitative proteomic analysis using techniques such as mass spectrometry (e.g., LC-MS/MS).

-

Identify and quantify the proteins in the treated and control samples.

-

Determine the differentially expressed proteins.

-

Conduct bioinformatic analysis to identify the cellular functions and pathways associated with the altered proteins.[21][22][23]

Section 4: Data Interpretation and Synthesis

The data generated from these experimental workflows should be integrated to build a comprehensive model of the mechanism of action of this compound.

| Experimental Approach | Key Data Generated | Mechanistic Insight |

| Receptor Binding Assays | IC50 values, Relative Binding Affinity (RBA) | Direct interaction with nuclear receptors and potential for endocrine disruption. |

| Reporter Gene Assays | EC50/IC50 values, Agonist/Antagonist activity | Functional consequence of receptor binding (activation or inhibition of signaling). |

| ROS and Oxidative Damage Assays | Levels of ROS, 8-OHdG, MDA | Involvement of oxidative stress in the compound's toxicity. |

| Western Blotting | Phosphorylation status of key signaling proteins (e.g., ERK, AKT) | Modulation of critical intracellular signaling pathways. |

| Transcriptomics (RNA-seq) | Differentially expressed genes, enriched pathways | Global view of the cellular response at the transcriptional level. |

| Proteomics (Mass Spectrometry) | Differentially expressed proteins, post-translational modifications | Understanding the functional consequences of altered gene expression. |

By systematically applying these methodologies, researchers can overcome the current data limitations and construct a scientifically rigorous understanding of the mechanism of action of this compound. This knowledge is essential for accurate risk assessment and for guiding the development of safer alternatives in various industrial applications.

References

- Akahori Y, Nakai M, Yamasaki K, Takatsuki M, Shimohigashi Y, Ohtaki M. 2008. Relationship between the results of in vitro receptor binding assay to human estrogen receptor alpha and in vivo uterotrophic assay: Comparative study with 65 selected chemicals. Toxicol in Vitro 22(1):225-231.

- Transcriptome-Wide Analysis of Low-Concentration Exposure to Bisphenol A, S, and F in Prostate Cancer Cells. (2023). PubMed Central. [Link]

- Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway. (n.d.).

- Bisphenols and Oxidative Stress Biomarkers—Associations Found in Human Studies, Evaluation of Methods Used, and Strengths and Weaknesses of the Biomarkers. (n.d.). MDPI. [Link]

- Kitamura S, Suzuki T, Sanoh S, Kohta R, Jinno N, Sugihara K, Yoshihara S, Fujimoto N, Watanabe H, Ohta S. 2005. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicol Sci 84(2):249-259.

- Nishihara T, Nishikawa J, Kanayama T, Dakeyama F, Saito K, Imagawa M, Takatori S, Kitagawa Y, Hori S, Utsumi H. 2000. Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of Health Science 46(4):282-298.

- The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. (n.d.). PubMed. [Link]

- Bisphenol A Exposure Changes the Transcriptomic and Proteomic Dynamics of Human Retinoblastoma Y79 Cells. (n.d.). MDPI. [Link]

- Gaido KW, Maness SC, McDonnell DP, Dehal SS, Kupfer D, Safe S. 2000. Interaction of methoxychlor and related compounds with estrogen receptor [alpha] and [beta], and androgen receptor: structure-activity studies. Mol Pharmacol 58(4):852-858.

- Transcriptome Analysis of the Developmental Effects of Bisphenol F Exposure in Chinese Medaka (Oryzias sinensis). (2023). PubMed. [Link]

- In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (2022). Toxicological Sciences. [Link]

- Bitman J, Cecil HC. 1970. Estrogenic activity of DDT analogs and polychlorinated biphenyls. Journal of Agricultural & Food Chemistry 18(6):1108-1112.

- Bisphenol A, bisphenol S, bisphenol F and bisphenol AF induce different oxidative stress and damage in human red blood cells (in vitro study). (n.d.). PubMed. [Link]

- Transcriptome Analysis of the Developmental Effects of Bisphenol F Exposure in Chinese Medaka (Oryzias sinensis). (n.d.). MDPI. [Link]

- Bisphenol A (BPA)

- Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish. (n.d.). PubMed Central. [Link]

- Selecting Appropriate Animal Models and Experimental Designs for Endocrine Disruptor Research and Testing Studies. (2004). ILAR Journal. [Link]

- Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. (2023). PubMed. [Link]

- Comparative cardiotoxicity assessment of bisphenol chemicals and estradiol using human induced pluripotent stem cell-derived cardiomyocytes. (2023). bioRxiv. [Link]

- Evaluation of bisphenol A exposure induced oxidative RNA damage by liquid chromatography-mass spectrometry. (n.d.). PubMed. [Link]

- oxidative stress from exposure to bisphenol a and its analogues 1. (n.d.). Liberty University. [Link]

- 2,2'-Biphenol. (2024). BioAustralis. [Link]

- Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. (2024). PubMed Central. [Link]

- Exploring the Oncogenic Potential of Bisphenol F in Ovarian Cancer Development. (n.d.). MDPI. [Link]

- Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT p

- Bisphenol A suppresses colon epithelial cell responses via G0/G1-phase arrest, MAPK and PI3K/AKT pathway modulation, and MMP-2/9 Inhibition by upregul

- Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells. (n.d.). PubMed Central. [Link]

- Bisphenol S and bisphenol F are less disruptive to cardiac electrophysiology and potentially safer for use in medical products, as compared to bisphenol A. (2021). bioRxiv. [Link]

- The association between bisphenol A exposure and oxidative damage in rats/mice: A systematic review and meta-analysis. (n.d.).

- Induction of oxidative stress by bisphenol A and its pleiotropic effects. (n.d.). PubMed Central. [Link]

- Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. (2021). bioRxiv. [Link]

- Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. (n.d.). PubMed Central. [Link]

- Endocrine disruptors. (2025). UC Davis Environmental Health Sciences Center. [Link]

- Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. (n.d.).

- The effect of ERK1/2 and p38 MAPK activation by E2 or BPA on ovarian... (n.d.).

- Endocrine Disrupting Chemicals – Overview. (2020). Center for Research on Ingredient Safety. [Link]

- Structural requirements of para-alkylphenols to bind to estrogen receptor. (n.d.). PubMed. [Link]

- Quantitative proteomic analyses of mammary organoids reveals distinct signatures after exposure to environmental chemicals. (2016). NIH. [Link]

- Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. (n.d.). Journal of Biological Chemistry. [Link]

- Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. (n.d.). PubMed Central. [Link]

- Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. (2015). PubMed. [Link]

- An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD)

- The Endocrine Disruption Exchange — Chemical Details. (n.d.). The Endocrine Disruption Exchange. [Link]

- Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. (n.d.). PubMed Central. [Link]

- Proteomic Analysis of Heavy Metal-Induced Toxicity Using the Cellular Slime Mould Dictyostelium discoideum: Effects of Copper Exposure on Aggregation and Protein Expression. (n.d.). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 7. Endocrine Disrupting Chemicals – Overview - Center for Research on Ingredient Safety [cris.msu.edu]

- 8. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome-Wide Analysis of Low-Concentration Exposure to Bisphenol A, S, and F in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bisphenol A, bisphenol S, bisphenol F and bisphenol AF induce different oxidative stress and damage in human red blood cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisphenol A suppresses colon epithelial cell responses via G0/G1-phase arrest, MAPK and PI3K/AKT pathway modulation, and MMP-2/9 Inhibition by upregulating p21WAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Transcriptome Analysis of the Developmental Effects of Bisphenol F Exposure in Chinese Medaka (Oryzias sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Quantitative proteomic analyses of mammary organoids reveals distinct signatures after exposure to environmental chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Bis(2-hydroxyphenyl)methane: An In-depth Technical Guide

Introduction: Unveiling the Molecular Architecture of a Key Building Block

Bis(2-hydroxyphenyl)methane, also known as 2,2'-methylenediphenol, is a molecule of significant interest in the realms of polymer chemistry, materials science, and drug development. Its structure, featuring two phenol rings linked by a methylene bridge, imparts a unique combination of rigidity and flexibility, making it a valuable precursor for the synthesis of various resins, antioxidants, and specialty polymers. Furthermore, the phenolic hydroxyl groups serve as key functional handles for derivatization, opening avenues for the creation of novel pharmaceutical scaffolds and biologically active molecules.

A comprehensive understanding of the molecular structure and purity of bis(2-hydroxyphenyl)methane is paramount for its effective application. Spectroscopic techniques provide an indispensable toolkit for this purpose, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This technical guide provides an in-depth exploration of the key spectroscopic data for bis(2-hydroxyphenyl)methane—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the rationale behind the experimental choices and the interpretation of the spectral features, offering researchers, scientists, and drug development professionals a practical and insightful resource for the characterization of this important compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for elucidating the number and types of hydrogen atoms in a molecule, as well as their connectivity. The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane provides a clear signature of its symmetric structure.

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s (broad) | 2H | Ar-OH |

| 7.10 - 6.80 | m | 8H | Ar-H |

| 3.90 | s | 2H | Ar-CH₂ -Ar |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane is characterized by three main signals, each corresponding to a distinct proton environment in the molecule.

-

Hydroxyl Protons (Ar-OH): The broad singlet observed at approximately 9.5 ppm is characteristic of the phenolic hydroxyl protons. The broadness of this signal is a result of chemical exchange with residual water or other protic species in the solvent, as well as intermolecular hydrogen bonding. The downfield chemical shift is attributed to the deshielding effect of the electronegative oxygen atom and its involvement in hydrogen bonding.

-

Aromatic Protons (Ar-H): The complex multiplet in the region of 6.80-7.10 ppm arises from the eight protons on the two phenyl rings. Due to the ortho-substitution pattern, the aromatic protons on each ring are chemically non-equivalent, leading to overlapping signals and complex splitting patterns.

-

Methylene Protons (Ar-CH₂-Ar): The sharp singlet at approximately 3.90 ppm corresponds to the two protons of the methylene bridge. These protons are chemically equivalent due to the free rotation around the C-C bonds, and they appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for bis(2-hydroxyphenyl)methane due to its high polarity, which ensures complete dissolution of the sample. Importantly, the residual proton signal of DMSO-d₆ appears at a chemical shift (~2.50 ppm) that does not overlap with the signals of the analyte. Furthermore, the ability of DMSO to form hydrogen bonds with the phenolic hydroxyl groups slows down their exchange rate, often resulting in a sharper -OH signal compared to other solvents like chloroform-d.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR spectroscopy. Its 12 equivalent protons give a single, sharp resonance at 0 ppm, which is well-separated from the signals of most organic compounds, providing a reliable reference point for the chemical shift scale.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of bis(2-hydroxyphenyl)methane into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters on a 400 MHz spectrometer would include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane complements the ¹H NMR data, confirming the molecule's symmetry and providing a detailed map of its carbon framework.

Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C -OH |

| 130.5 | Ar-C H |

| 128.0 | Ar-C H |

| 126.5 | Ar-C -CH₂ |

| 120.0 | Ar-C H |

| 115.5 | Ar-C H |

| 35.5 | Ar-C H₂-Ar |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane displays seven distinct signals, which is consistent with the molecule's symmetry.

-

Ipso-Carbon (C-OH): The signal at approximately 154.5 ppm is assigned to the carbon atom directly bonded to the hydroxyl group. This carbon is significantly deshielded due to the strong electron-withdrawing effect of the oxygen atom.

-

Aromatic Carbons (Ar-C): The signals in the range of 115-131 ppm correspond to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule, there are five distinct aromatic carbon environments, leading to five separate signals in this region. The carbon atom attached to the methylene bridge appears at around 126.5 ppm.

-

Methylene Carbon (Ar-CH₂-Ar): The upfield signal at approximately 35.5 ppm is attributed to the carbon atom of the methylene bridge. This carbon is in a more shielded environment compared to the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Rationale for Experimental Choices:

-

Solvent and Internal Standard: Similar to ¹H NMR, DMSO-d₆ is a suitable solvent, and TMS is used as the internal standard (0.00 ppm).

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This significantly improves the signal-to-noise ratio and makes the spectrum easier to interpret.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative analysis, an inverse-gated decoupling sequence would be employed to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon atoms.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of bis(2-hydroxyphenyl)methane in 0.6 mL of DMSO-d₆ with TMS. This is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Instrument Setup and Data Acquisition:

-

Set up the spectrometer as described for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical acquisition parameters on a 100 MHz (for ¹³C) spectrometer would include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (to achieve adequate signal-to-noise)

-

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of bis(2-hydroxyphenyl)methane clearly indicates the presence of the hydroxyl and aromatic functionalities.

Data Summary

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| 1600, 1490 | Strong | Aromatic C=C stretch |

| 1450 | Medium | CH₂ bend |

| 1250 | Strong | C-O stretch |

| 850-750 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature in the IR spectrum is the strong, broad absorption band in the 3400-3200 cm⁻¹ region. This is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments.

-

C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic rings. The bands in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene bridge.

-

Aromatic C=C Stretches: The strong absorptions at approximately 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

-

CH₂ Bend: The absorption around 1450 cm⁻¹ is due to the scissoring (bending) vibration of the methylene group.

-

C-O Stretch: The strong band at approximately 1250 cm⁻¹ is assigned to the stretching vibration of the C-O bond of the phenol.

-

Aromatic C-H Bends: The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

-

Sample Preparation (KBr Pellet Method): For solid samples like bis(2-hydroxyphenyl)methane, the potassium bromide (KBr) pellet method is a common and effective technique. KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and serves as an inert matrix to disperse the sample. This method minimizes scattering effects and produces a high-quality spectrum.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of bis(2-hydroxyphenyl)methane (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-